2-Amino-4-hydroxy-3-methoxybenzaldehyde
Overview
Description
2-Amino-4-hydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzaldehyde, characterized by the presence of amino, hydroxy, and methoxy functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-4-hydroxy-3-methoxybenzaldehyde involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with ammonia or an amine source under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-hydroxy-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The amino, hydroxy, and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-Amino-4-hydroxy-3-methoxybenzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxy-3-methoxybenzaldehyde involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes such as tyrosinase by binding to the active site and preventing substrate access. This inhibition can lead to reduced melanin production, making it of interest in cosmetic and dermatological applications .
Comparison with Similar Compounds
Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Vanillin is a structurally similar compound with a methoxy and hydroxy group but lacks the amino group.
2-Hydroxy-4-methoxybenzaldehyde: This compound is an isomer of vanillin and is used in similar applications, including as a precursor for various organic syntheses.
Uniqueness
2-Amino-4-hydroxy-3-methoxybenzaldehyde is unique due to the presence of the amino group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for developing new materials and pharmaceuticals with specific properties .
Properties
IUPAC Name |
2-amino-4-hydroxy-3-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8-6(11)3-2-5(4-10)7(8)9/h2-4,11H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKIOGYYVJRTML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1N)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294315 | |
Record name | 2-Amino-4-hydroxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89984-23-6 | |
Record name | NSC95799 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4-hydroxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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